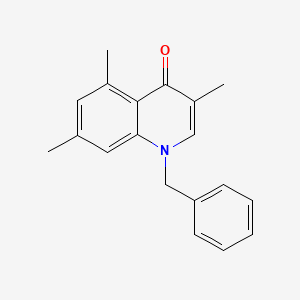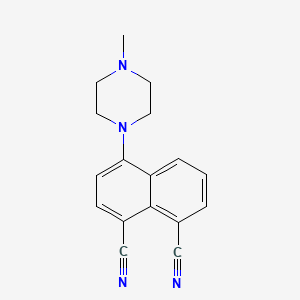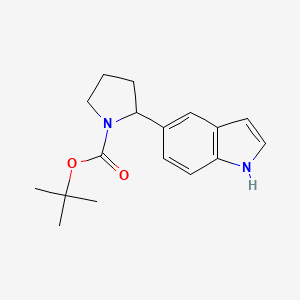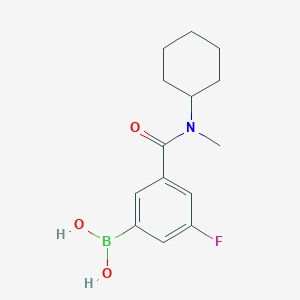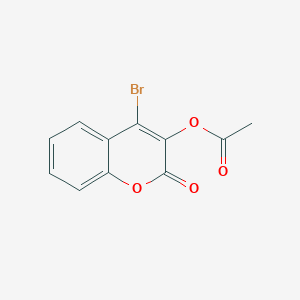
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- is a complex organic compound belonging to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with acetyl, dimethylamino, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: This step involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxalinone core.
Alkylation: The dimethylamino propyl group is introduced through an alkylation reaction using a suitable alkylating agent like 3-dimethylaminopropyl chloride.
Methylation: The final step involves the methylation of the quinoxalinone core using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxalinone core to its corresponding dihydroquinoxalinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxalinone.
Substitution: Various substituted quinoxalinone derivatives.
Scientific Research Applications
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to DNA: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
Inducing Apoptosis: The compound can trigger programmed cell death (apoptosis) through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1-pyrroline: Known for its aroma and flavor properties.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: Used in fragrances and as a pharmaceutical intermediate.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk used in consumer products.
Uniqueness
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
78155-92-7 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
6-acetyl-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C16H21N3O2/c1-11-16(21)19(9-5-8-18(3)4)15-7-6-13(12(2)20)10-14(15)17-11/h6-7,10H,5,8-9H2,1-4H3 |
InChI Key |
AUUIKMYQRQGCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)C)N(C1=O)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)
![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
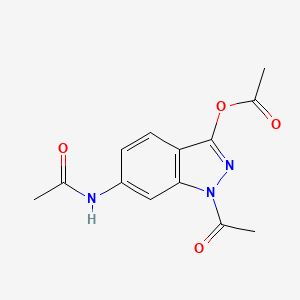

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)

